molecular formula C17H19BrN6O2 B275620 N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine

N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine

Cat. No. B275620
M. Wt: 419.3 g/mol
InChI Key: RVMARAPOKBPJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is not fully understood. However, it has been reported to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. This compound has also been reported to interact with various cellular targets, including enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been reported to inhibit the phosphorylation of Akt and ERK1/2, which are involved in cell survival and proliferation. Inflammatory responses are modulated by this compound through the inhibition of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In the brain, N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has been reported to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, which may lead to the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in in vivo experiments.

Future Directions

There are several future directions for the research on N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine. One direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with enhanced therapeutic properties. Overall, the research on N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has the potential to contribute to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine involves the condensation of 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde and hydrazine hydrate, followed by cyclization with sodium azide. The final product is obtained by reduction with sodium borohydride. This synthesis method has been reported in the literature and can be performed using standard laboratory techniques.

Scientific Research Applications

N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Inflammation is a key factor in many diseases, and N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurology, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine

Molecular Formula

C17H19BrN6O2

Molecular Weight

419.3 g/mol

IUPAC Name

1-N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C17H19BrN6O2/c1-2-25-15-9-13(10-20-24-17(19)21-22-23-24)8-14(18)16(15)26-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3,(H2,19,21,23)

InChI Key

RVMARAPOKBPJHT-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC3=CC=CC=C3

Origin of Product

United States

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